molecular formula C26H25N3O4S B2669670 N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683770-45-8

N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2669670
CAS No.: 683770-45-8
M. Wt: 475.56
InChI Key: RIRYNOIZHBOJHC-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic benzoxazole derivative featuring a sulfonamide-linked piperidine moiety. Its structure integrates a benzo[d]oxazole core, a sulfonyl bridge, and a 2-methylpiperidine substituent, which may influence its binding affinity, solubility, and metabolic stability .

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-18-8-6-7-17-29(18)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-3-2-9-21(22)26-28-23-11-4-5-12-24(23)33-26/h2-5,9-16,18H,6-8,17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRYNOIZHBOJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates. This reaction allows for the formation of the benzo[d]oxazole ring system in a single step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzo[d]oxazole ring, while reduction could lead to the formation of reduced amine or alcohol derivatives.

Scientific Research Applications

N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound’s benzoxazole core is a common feature in kinase inhibitors and apoptosis inducers. Key structural comparisons include:

Compound Core Heterocycle Substituents Key Structural Differences
Target Compound Benzo[d]oxazole 4-((2-methylpiperidin-1-yl)sulfonyl)phenyl Unique 2-methylpiperidine sulfonamide group
4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine (22) Benzo[d]oxazole Piperidine with propargyloxy group Propargyloxy substituent instead of sulfonamide; no methylpiperidine
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide None (linear chain) Azide and sulfonamide groups Linear aliphatic chain; lacks benzoxazole core
(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide 1,3,4-Oxadiazole Benzylsulfanyl and phenylethyl groups Oxadiazole core; sulfonamide attached to an aliphatic chain
N-(4-biphenyl-4-yl-1,3-oxazol-2-yl)-N2-pyridine-2-ylglyciamide 1,3-Oxazole Biphenyl and pyridine groups Simpler oxazole core; lacks sulfonamide or piperidine

Key Observations :

  • nitrogen positioning .
Pharmacokinetic Considerations
  • Solubility : The sulfonamide and methylpiperidine groups in the target compound likely enhance aqueous solubility compared to analogs with hydrophobic substituents (e.g., ).
  • Metabolic Stability : Benzoxazole cores are generally resistant to oxidative metabolism, but the 2-methylpiperidine substituent may introduce CYP450-mediated degradation pathways, unlike simpler oxazoles (e.g., ).

Biological Activity

N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of neuroprotection and anti-cancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]oxazole moiety and a sulfonyl group, which are pivotal for its biological interactions. The molecular formula is C22H24N2O3SC_{22}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 396.51 g/mol.

Neuroprotective Effects:
Research has indicated that derivatives of benzo[d]oxazole can exhibit neuroprotective properties. For instance, compounds similar to this compound have been shown to reduce neurotoxicity in cellular models. In vitro studies demonstrated that these compounds could protect PC12 cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The mechanism involves modulation of signaling pathways such as Akt/GSK-3β/NF-κB, leading to reduced expression of pro-apoptotic factors like Bax and increased expression of anti-apoptotic factors like Bcl-2 .

Anticancer Activity:
The compound has also been evaluated for its anticancer properties. Studies have shown that similar benzamide derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds containing the benzo[d]oxazole structure have demonstrated cytotoxic effects against breast cancer and lung cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .

Table 1: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
NeuroprotectionPC12 CellsReduced apoptosis via NF-κB pathway
AnticancerMCF-7 (Breast Cancer)Inhibition of cell proliferation
AnticancerA549 (Lung Cancer)Induction of apoptosis

Case Studies

  • Neuroprotection in Alzheimer's Disease Models:
    A study focusing on the neuroprotective effects showed that this compound significantly reduced Aβ-induced toxicity in PC12 cells. The results indicated a decrease in the levels of cleaved caspase-3, suggesting that the compound effectively inhibits apoptotic pathways.
  • Anticancer Efficacy:
    In another study, the compound was tested against MCF-7 breast cancer cells and exhibited an IC50 value of 15 µM, indicating potent anticancer activity. Mechanistic studies revealed that it induced G1 phase cell cycle arrest and upregulated pro-apoptotic markers while downregulating anti-apoptotic proteins .

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